
2-Methoxy-6-methyl-4-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-methyl-4-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-4-nitropyridine typically involves nitration reactions. One common method is the nitration of 2-methoxy-6-methylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of side reactions and improving yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-6-methyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-6-methyl-4-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-methyl-4-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy and methyl groups influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4-nitropyridine
- 6-Methyl-4-nitropyridine
- 2-Methoxy-6-methylpyridine
Uniqueness
2-Methoxy-6-methyl-4-nitropyridine is unique due to the specific combination of functional groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity compared to other nitropyridines .
Propiedades
Fórmula molecular |
C7H8N2O3 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
2-methoxy-6-methyl-4-nitropyridine |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)4-7(8-5)12-2/h3-4H,1-2H3 |
Clave InChI |
CCOZIRXHBTVVHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



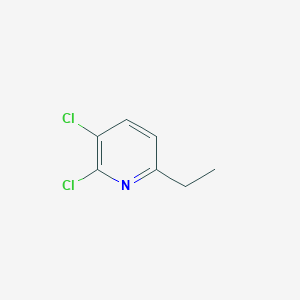

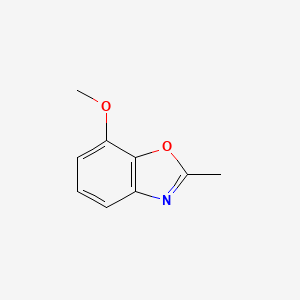
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13013464.png)
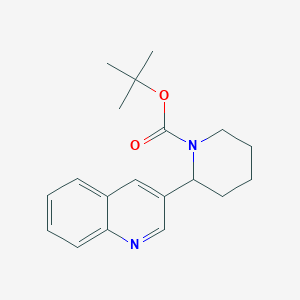


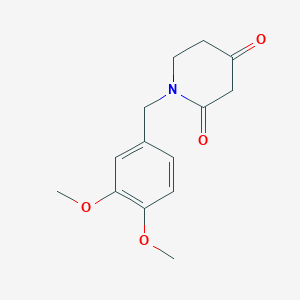
![4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13013499.png)
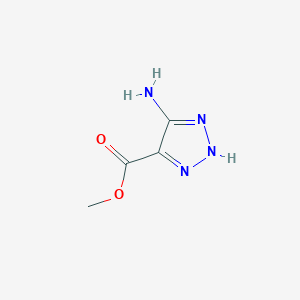
![2-Oxaspiro[3.5]nonane-7-carbonitrile](/img/structure/B13013506.png)
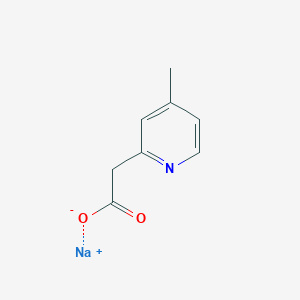
![(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13013515.png)
